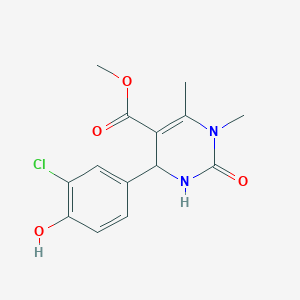![molecular formula C23H24N4O4S B4060227 N-allyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4060227.png)
N-allyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline
説明
N-allyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a complex molecule with a unique structure that makes it an interesting subject for investigation.
科学的研究の応用
N-allyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline has several potential scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been investigated for its potential use as a photosensitizer for photodynamic therapy. Additionally, it has been studied for its potential use as a selective inhibitor of protein kinase C.
作用機序
The mechanism of action of N-allyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline is complex and not fully understood. It is believed to work by binding to specific proteins in the body and altering their function. It has been shown to selectively inhibit protein kinase C, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-allyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
The advantages of using N-allyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline in lab experiments include its selectivity for protein kinase C and its potential use as a fluorescent probe and photosensitizer. However, its complex structure and synthesis method make it difficult to produce in large quantities, which can be a limitation for some experiments.
将来の方向性
There are several future directions for the study of N-allyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to further investigate its mechanism of action and its interactions with specific proteins in the body. Additionally, there is potential for the development of new synthesis methods for N-allyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline that could make it more accessible for use in scientific research.
特性
IUPAC Name |
5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-nitro-N-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-2-11-24-22-17-20(8-10-23(22)27(28)29)25-12-14-26(15-13-25)32(30,31)21-9-7-18-5-3-4-6-19(18)16-21/h2-10,16-17,24H,1,11-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQWOLNLBHZMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[2-(benzyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4060149.png)


![N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B4060172.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4060178.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4060195.png)
![4-chloro-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4060210.png)
![2-{4-[(2-adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide hydrochloride](/img/structure/B4060213.png)
![ethyl 1'-[6-(dimethylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B4060217.png)
![4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B4060242.png)
![5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4060249.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B4060251.png)
![N-cyclohexyl-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4060253.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4060259.png)